molecular formula C25H20O3 B14526620 2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid CAS No. 62558-98-9

2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid

Cat. No.: B14526620
CAS No.: 62558-98-9
M. Wt: 368.4 g/mol
InChI Key: BCAOENYWJIFTTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid typically involves multicomponent reactions (MCRs). One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of MCRs and catalytic conditions can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential interactions with biological targets .

Properties

CAS No.

62558-98-9

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-methyl-4,5,6-triphenyl-4H-pyran-3-carboxylic acid

InChI

InChI=1S/C25H20O3/c1-17-21(25(26)27)22(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)24(28-17)20-15-9-4-10-16-20/h2-16,22H,1H3,(H,26,27)

InChI Key

BCAOENYWJIFTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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